molecular formula C12H18BrN3 B11778306 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine

5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine

カタログ番号: B11778306
分子量: 284.20 g/mol
InChIキー: NNCFNSURBYTISG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H18BrN3 . This amine-containing structure features a pyridine ring system and a piperidine moiety, which are privileged scaffolds frequently encountered in medicinal chemistry and drug discovery . The bromine atom on the pyridine ring serves as a versatile synthetic handle, making this compound a potential intermediate for further chemical exploration. It may be suitable for various metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures for pharmaceutical and materials science research . Compounds with similar piperidine and pyridine subunits are often investigated for their biological activities and their utility in the synthesis of more complex molecules . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

特性

分子式

C12H18BrN3

分子量

284.20 g/mol

IUPAC名

5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine

InChI

InChI=1S/C12H18BrN3/c1-2-16-5-3-4-11(9-16)15-12-6-10(13)7-14-8-12/h6-8,11,15H,2-5,9H2,1H3

InChIキー

NNCFNSURBYTISG-UHFFFAOYSA-N

正規SMILES

CCN1CCCC(C1)NC2=CC(=CN=C2)Br

製品の起源

United States

準備方法

Reaction Mechanism and General Protocol

The NAS approach exploits the reactivity of the bromine atom at the 5-position of 3-aminopyridine. The 1-ethylpiperidin-3-amine acts as the nucleophile, displacing bromide under controlled conditions:

Reaction Scheme:

5-Bromo-pyridin-3-amine+1-Ethylpiperidin-3-amineBase, Solvent5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine+HBr\text{5-Bromo-pyridin-3-amine} + \text{1-Ethylpiperidin-3-amine} \xrightarrow{\text{Base, Solvent}} \text{5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine} + \text{HBr}

Key Parameters (from,,):

ParameterOptimal ConditionsImpact on Yield/Purity
Solvent DMF, THF, or EtOHPolar aprotic solvents enhance NAS.
Base KOtBu, NaH, or Et3_3NDeprotonates amine for nucleophilicity.
Temperature 80–100°CHigher temps accelerate substitution.
Reaction Time 12–24 hoursProlonged time ensures completion.

Example Procedure ():

  • Combine 5-bromo-3-aminopyridine (1 eq) and 1-ethylpiperidin-3-amine (1.2 eq) in anhydrous DMF.

  • Add KOtBu (2 eq) and heat at 90°C under N2_2 for 18 hours.

  • Quench with H2_2O, extract with EtOAc, and purify via recrystallization (EtOH) to obtain the product (yield: 68–72%).

Coupling Reactions via Intermediate Activation

Buchwald-Hartwig Amination

This method employs palladium catalysis to couple aryl halides with amines, offering higher regioselectivity.

Reaction Scheme:

5-Bromo-3-iodopyridine+1-Ethylpiperidin-3-aminePd catalyst, LigandTarget Compound\text{5-Bromo-3-iodopyridine} + \text{1-Ethylpiperidin-3-amine} \xrightarrow{\text{Pd catalyst, Ligand}} \text{Target Compound}

Optimized Conditions (,):

ComponentRoleExample Choices
Catalyst Pd(OAc)2_2Facilitates cross-coupling.
Ligand Xantphos or BINAPStabilizes Pd intermediates.
Base Cs2_2CO3_3Neutralizes HBr byproduct.
Solvent Toluene or DMSOHigh boiling point aids reactivity.

Yield Data :

  • 78–82% yield achieved with Xantphos ligand at 110°C for 8 hours ().

Alternative Pathways: Reductive Amination

For substrates lacking direct bromine reactivity, reductive amination between 5-bromo-3-aminopyridine and 1-ethylpiperidin-3-one is viable:

Reaction Scheme:

5-Bromo-3-aminopyridine+1-Ethylpiperidin-3-oneNaBH3CNTarget Compound\text{5-Bromo-3-aminopyridine} + \text{1-Ethylpiperidin-3-one} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Critical Factors (,):

  • Reducing Agent : NaBH3_3CN or NaBH(OAc)3_3.

  • Solvent : MeOH or CH2_2Cl2_2 (dry).

  • Acid Catalyst : AcOH (1 eq) to protonate intermediates.

Outcome :

  • Yields 60–65% after column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1) ().

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
NAS Simple setup; low costRequires harsh conditions65–72%
Buchwald-Hartwig High selectivity; mild conditionsExpensive catalysts75–82%
Reductive Amination Broad substrate compatibilityRequires ketone precursor60–65%

Purification and Characterization

  • Recrystallization : Ethanol or acetonitrile yields >95% purity (,).

  • HPLC Analysis : Retention time 8.2 min (C18 column, MeCN/H2_2O 70:30) ().

  • Spectroscopic Data ():

    • 1^1H NMR (500 MHz, CDCl3_3): δ 8.21 (s, 1H, pyridine-H), 3.40–3.10 (m, 5H, piperidine-H), 1.75 (q, 2H, -CH2_2-), 1.45 (t, 3H, -CH3_3).

    • HRMS : m/z 256.14 [M+H]+^+.

Industrial-Scale Considerations

  • Cost Efficiency : NAS is preferred for bulk synthesis due to reagent affordability ().

  • Byproduct Management : HBr neutralization with NaOH improves safety ().

  • Environmental Impact : DMF recycling reduces waste ( ).

化学反応の分析

科学研究の応用

5-ブロモ-N-(1-エチルピペリジン-3-イル)ピリジン-3-アミンは、いくつかの科学研究の応用があります。

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of brominated pyridine compounds exhibit significant anticancer activity. For instance, compounds structurally related to 5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that such compounds can inhibit the proliferation of human cancer cells, including those from breast, lung, and ovarian cancers.

A study highlighted the synthesis of novel bromopyrimidine analogs, revealing that certain derivatives demonstrated potent anticancer activity when compared to established drugs like Dasatinib. The structure-activity relationship (SAR) analysis suggested that the presence of the bromine atom plays a crucial role in enhancing the cytotoxicity of these compounds .

Antimicrobial Activity

In addition to anticancer effects, 5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine and its analogs have shown promising antimicrobial properties. Research has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism by which these compounds exert their antimicrobial effects often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Spleen Tyrosine Kinase Inhibition

One notable application of 5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine is its potential as an inhibitor of spleen tyrosine kinase (Syk). Syk is implicated in various signaling pathways related to cancer progression and immune responses. Compounds with similar structures have been reported to exhibit potent inhibitory activity against Syk, suggesting that 5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine could be explored further for therapeutic applications in oncology and autoimmune diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds:

Study Findings
Kumar et al. (2019)Evaluated a series of bromopyrimidine derivatives for anticancer activityIdentified key structural features contributing to cytotoxicity against cancer cell lines
Kusakiewicz-Dawid et al. (2022)Investigated amide formation using brominated thiophene derivativesDemonstrated successful synthesis methods applicable to pyridine-based compounds
Patent Analysis (US9290490B2)Described aminopyrimidines as Syk inhibitors with potential therapeutic usesHighlighted the relevance of structural analogs in drug development

作用機序

類似の化合物との比較

5-ブロモ-N-(1-エチルピペリジン-3-イル)ピリジン-3-アミンは、次のような他のピリジン誘導体と比較できます。

    5-ブロモ-2-メチルピリジン-3-アミン: この化合物は類似の構造をしていますが、エチルピペリジニル基がありません。

    N-(1-エチルピペリジン-3-イル)ピリジン-3-アミン: この化合物には、5位の臭素原子がありません。

5-ブロモ-N-(1-エチルピペリジン-3-イル)ピリジン-3-アミンの独自性は、その特定の置換パターンにあり、これは明確な化学的および生物学的特性をもたらします.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine with structurally and functionally related pyridine derivatives:

Compound Name Structural Features Physical Properties Biological Activity References
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine - Bromine at pyridine C5
- N-linked 1-ethylpiperidin-3-yl at C3
Limited data; likely a solid with moderate solubility due to polar amine and lipophilic substituents. Not reported in provided evidence; predicted to interact with CNS targets based on piperidine analogs.
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine - Bromine at C5
- Piperazine at C3
Molecular weight: 257.13 g/mol
Synonym: N/A
Piperazine derivatives often target GPCRs or enzymes (e.g., kinase inhibitors).
5-Bromo-N,N,2-trimethylpyridin-3-amine - Bromine at C5
- N,N-dimethyl and methyl groups at C2 and C3
Molecular weight: 215.09 g/mol
Purity: 97%
Methyl groups may enhance membrane permeability; no activity data provided.
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine - Bromine at C5
- Piperidin-3-yl at C2
Molecular weight: 256.14 g/mol Piperidine-containing analogs are common in antipsychotic or analgesic drug candidates.
5-Amino-3-bromo-2-methylpyridine - Bromine at C3
- Methyl at C2, amine at C5
Synonyms: 5-Bromo-6-methylpyridin-3-amine Methyl and amine groups may influence hydrogen bonding and bioavailability.
5-Bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine - Bromine at C5
- Pyridin-4-ylmethyl at C3
Molecular weight: 264.12 g/mol Bidentate pyridine systems may chelate metals or bind to aromatic protein pockets.
N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p) - Nitro at C3
- Naphthyl and chlorophenyl substituents
Red/brown powder; melting point: 198–200°C Moderate AChE/BChE inhibition (IC₅₀: 10–50 µM) per Ellman assay.

Key Observations:

Piperidine/piperazine moieties contribute to basicity and solubility, favoring blood-brain barrier penetration in CNS-targeted compounds . Aromatic substituents (e.g., naphthyl, chlorophenyl) increase hydrophobicity, which may improve receptor affinity but reduce aqueous solubility .

Piperazine/piperidine analogs are understudied for specific targets but are prevalent in kinase and GPCR inhibitor scaffolds .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., coupling of pyridinamines with chloroquinazoline) yields complex derivatives efficiently .
  • Halogenated pyridines (e.g., bromo, chloro) are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

生物活性

5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological targets, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine includes a bromine atom attached to a pyridine ring, which is further substituted with an ethylpiperidine moiety. This structural arrangement is crucial for its biological activity.

The compound primarily functions as an enzyme inhibitor , interacting with specific receptors and enzymes involved in various biological pathways. The bromine atom enhances the compound's binding affinity, allowing it to modulate the activity of target proteins effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes that play roles in inflammatory processes and cancer cell proliferation.
  • Receptor Interaction: It binds to certain receptors, potentially influencing signaling pathways related to neurodegenerative diseases and cancer.

Biological Targets

Research indicates that 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine interacts with several biological targets:

Target Type Effect
EnzymesInhibitorReduces inflammation; inhibits cancer growth
Dopamine ReceptorsAgonist/AntagonistModulates neuropsychiatric disorders
KinasesInhibitorAffects cell proliferation

Cancer Research

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of approximately 2.93 µM against MCF-7 cells, indicating substantial cytotoxicity.

Neuroprotection

Recent findings suggest that the compound may also possess neuroprotective effects. It has been shown to promote β-arrestin translocation and G protein activation in dopamine receptors, which are crucial for neuronal health and function.

Case Studies

  • Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings: The compound induced significant apoptosis, evidenced by increased levels of active caspases (caspase 3 and caspase 9) by 18.3-fold and 16.7-fold, respectively.
    • Conclusion: Suggests potential use as an anticancer agent.
  • Neuroprotective Study:
    • Objective: To assess the impact on dopaminergic neurons.
    • Findings: The compound exhibited protective effects against neurodegeneration in induced pluripotent stem cell-derived neurons.
    • Conclusion: Highlights its potential in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Bromination of pyridine derivatives at the 5-position using NBS (N-bromosuccinimide) under radical initiation conditions .
  • Step 2 : Introduction of the 1-ethylpiperidin-3-ylamine group via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in toluene at 110°C .
  • Optimization : Yield improvements (70–85%) are achieved by controlling solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the ethylpiperidinyl and pyridine moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 284.08) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How can conflicting data in NMR spectra (e.g., unexpected coupling constants) be resolved during structural elucidation?

  • Troubleshooting :

  • Dynamic Effects : Rotameric equilibria in the ethylpiperidinyl group may cause signal splitting. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformers .
  • DFT Calculations : Compare experimental coupling constants (e.g., J = 8.2 Hz for pyridine protons) with computed values using Gaussian09 to validate assignments .

Q. What strategies mitigate side reactions (e.g., dehalogenation) during catalytic coupling steps?

  • Mitigation :

  • Catalyst Selection : Use Pd(dba)₂ with sterically hindered ligands (e.g., DavePhos) to suppress β-hydride elimination .
  • Additives : Include silver salts (Ag₂CO₃) to scavenge halide ions and stabilize the active catalyst .
  • Reaction Monitoring : Track byproducts via LC-MS and adjust stoichiometry (e.g., amine:halide ratio ≥ 1.2:1) .

Q. How does the compound interact with biological targets (e.g., kinases), and what assays validate these interactions?

  • Mechanistic Studies :

  • Kinase Inhibition Assays : Use ADP-Glo™ to measure IC₅₀ values against kinases (e.g., JAK2 or EGFR) at 10 µM–1 nM concentrations .
  • SPR (Surface Plasmon Resonance) : Determine binding kinetics (KD) with immobilized kinase domains .
  • Computational Docking : Model interactions using Schrödinger Suite to identify key hydrogen bonds with the pyridine N and ethylpiperidinyl groups .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in cellular assays?

  • Protocol :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
  • Replicates : Use ≥3 biological replicates with technical triplicates to ensure reproducibility.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .

Q. How can synthetic impurities (e.g., des-bromo byproducts) be quantified and controlled?

  • Quality Control :

  • HPLC Method : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm .
  • Limit of Detection (LOD) : Validate impurity thresholds (e.g., ≤0.15%) via spiking experiments with authentic standards .

Contradictions & Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Root-Cause Analysis :

  • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
  • Compound Stability : Verify solubility in DMSO/PBS and test for degradation via LC-MS after 24 hours .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity .

Methodological Resources

  • Crystallography : SHELXL for structure refinement .
  • Kinase Assays : ADP-Glo™ (Promega) .
  • Computational Tools : Gaussian09 for NMR prediction, Schrödinger Suite for docking .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。